![molecular formula C14H11FN4O B2508642 6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1429233-51-1](/img/structure/B2508642.png)
6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a derivative of the pyrazolopyrimidinone family, which is a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds is well-represented, indicating the relevance of this type of chemistry in current research.
Synthesis Analysis
The synthesis of related pyrazolopyrimidinone derivatives is described in the provided papers. Paper outlines a regiospecific synthesis of 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones using a five-step process starting from commercially available 4-methylaniline and malononitrile. The key step involves an iminophosphorane-mediated annulation. Paper discusses a catalytic method for synthesizing 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones using heteropolyacids, with the catalytic activity of H3-PMo being lower than that of H14P5-Mo. These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the related research are characterized using various analytical techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), elemental analysis, and X-ray diffraction crystallography are employed to elucidate the structures of the synthesized pyrazolopyrimidinones . These techniques would similarly be applicable for analyzing the molecular structure of this compound.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving the compound of interest. However, the general reactivity of the pyrazolopyrimidinone core can be inferred from the synthesis methods described. The reactions typically involve annulation steps, nucleophilic additions, and cyclocondensation reactions, which are common in the formation of heterocyclic compounds . These reactions are crucial for constructing the pyrazolopyrimidinone scaffold and could be relevant for further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidinone derivatives are not explicitly discussed in the provided papers. However, paper mentions the fluorescence properties of novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidin-5(6H)-one derivatives, which exhibit broad and intense emission bands around 470 nm. This suggests that the compound of interest may also possess interesting optical properties, which could be explored through experimental and theoretical studies, including time-dependent density functional theory (TD-DFT) calculations to understand electronic transition processes .
Applications De Recherche Scientifique
Hybrid Catalysts in Synthesis
Hybrid catalysts have shown significant importance in synthesizing various heterocyclic compounds, including pyrazolo[3,4-d]pyrimidin-4-one derivatives. These catalysts, ranging from organocatalysts, metal catalysts, to green solvents, enable the development of complex molecules through eco-friendly and efficient synthetic pathways. The focus on hybrid catalysts underscores the versatility and potential of these compounds in medicinal chemistry and pharmaceutical applications due to their broad synthetic applicability and bioavailability (Parmar, Vala, & Patel, 2023).
Kinase Inhibition for Therapeutic Applications
The pyrazolo[3,4-d]pyrimidin-4-one scaffold has been explored for its potential in kinase inhibition, specifically targeting the p38 mitogen-activated protein (MAP) kinase. This kinase is pivotal in mediating inflammatory responses, making compounds based on this scaffold valuable for designing selective inhibitors. These inhibitors aim to modulate kinase activity, potentially offering therapeutic benefits in treating diseases characterized by excessive inflammation. The exploration of these compounds underscores the role of structural modification in enhancing selectivity and potency (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Medicinal Chemistry of Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to pyrazolo[3,4-d]pyrimidin-4-one, is recognized for its broad spectrum of medicinal properties, including anticancer, CNS agents, and anti-infectious qualities. This underlines the scaffold's utility as a building block in drug development, with significant room for medicinal chemists to explore and develop potential drug candidates. The review of synthetic strategies and biological properties associated with this scaffold highlights its prominence in drug discovery (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).
Optoelectronic Applications
Functionalization of pyrazolo[3,4-d]pyrimidin-4-one derivatives extends beyond pharmaceuticals into optoelectronic materials. The integration of these compounds into π-extended conjugated systems has opened avenues for creating novel optoelectronic materials. These materials find applications in luminescent elements, photoelectric conversion, and organic light-emitting diodes (OLEDs), highlighting the diverse utility of the pyrazolo[3,4-d]pyrimidin-4-one scaffold in both medicinal and material sciences (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mécanisme D'action
Target of Action
The primary target of 6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
This compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression, in addition to inducing apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption of the cell cycle can lead to the induction of apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
Propriétés
IUPAC Name |
6-cyclopropyl-1-(4-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c15-9-3-5-10(6-4-9)19-13-11(7-16-19)14(20)18-12(17-13)8-1-2-8/h3-8H,1-2H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVKZBGMZLLFBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.